molecular formula C8H12ClN B13956767 2-(chloromethyl)-1-isopropyl-1H-pyrrole

2-(chloromethyl)-1-isopropyl-1H-pyrrole

Cat. No.: B13956767
M. Wt: 157.64 g/mol
InChI Key: RXRQTBCBLSPWFG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-isopropyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-isopropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrrole with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(chloromethyl)-1-isopropyl-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1-methyl-1H-pyrrole: Similar structure but with a methyl group instead of an isopropyl group.

    2-(bromomethyl)-1-isopropyl-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

2-(chloromethyl)-1-propan-2-ylpyrrole

InChI

InChI=1S/C8H12ClN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3

InChI Key

RXRQTBCBLSPWFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1CCl

Origin of Product

United States

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